molecular formula C14H14O2S B14398861 1,4-Dimethoxy-2-(phenylsulfanyl)benzene CAS No. 89363-81-5

1,4-Dimethoxy-2-(phenylsulfanyl)benzene

Cat. No.: B14398861
CAS No.: 89363-81-5
M. Wt: 246.33 g/mol
InChI Key: WKFNQSFSKDFFOJ-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(phenylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methoxy groups at the 1 and 4 positions and a phenylsulfanyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2-(phenylsulfanyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dimethoxybenzene with phenylsulfenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced phenylsulfanyl derivatives

    Substitution: Substituted benzene derivatives

Scientific Research Applications

1,4-Dimethoxy-2-(phenylsulfanyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-(phenylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially affecting various biological processes. Additionally, the methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

1,4-Dimethoxy-2-(phenylsulfanyl)benzene can be compared with other similar compounds such as:

    1,4-Dimethoxybenzene: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.

    2-Phenylsulfanylbenzene: Lacks the methoxy groups, leading to variations in reactivity and applications.

    1,4-Dimethoxy-2-(methylsulfanyl)benzene:

Properties

CAS No.

89363-81-5

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1,4-dimethoxy-2-phenylsulfanylbenzene

InChI

InChI=1S/C14H14O2S/c1-15-11-8-9-13(16-2)14(10-11)17-12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

WKFNQSFSKDFFOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)SC2=CC=CC=C2

Origin of Product

United States

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